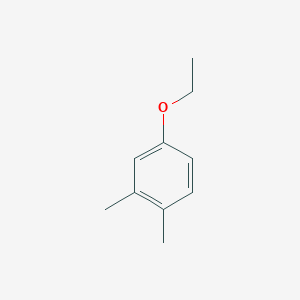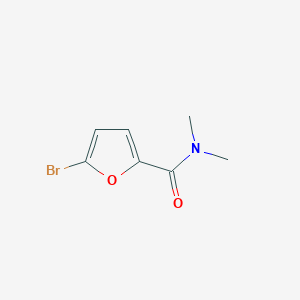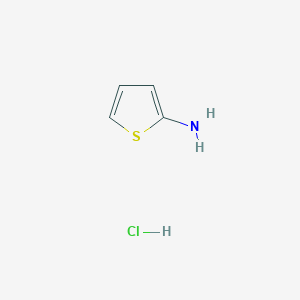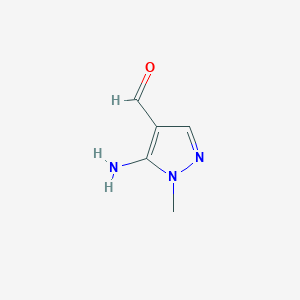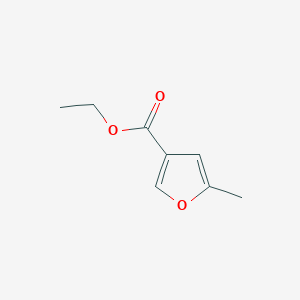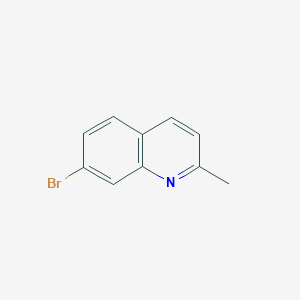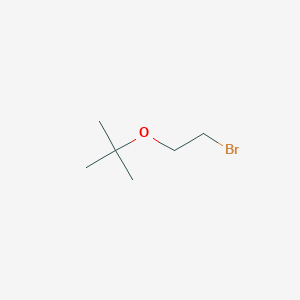
2-(2-Bromoethoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromoethoxy)-2-methylpropane” seems to be a type of organic compound . It’s likely to be a derivative of “2-(2-Bromoethoxy)ethanol”, which is an organic building block used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromoethoxy)-2-methylpropane” were not found, related compounds such as “2-(2-Bromoethoxy)ethanol” and “2-(2-Bromoethoxy)tetrahydro-2H-pyran” have been synthesized using 2-bromoethanol as a starting reagent .
Aplicaciones Científicas De Investigación
Application in Synthesis and Crystal Structure of Chalcone Derivatives
- Summary of Application : “2-(2-Bromoethoxy)-2-methylpropane” is used in the synthesis of chalcone derivatives, which have shown inhibitory activity on α-glucosidase .
- Methods of Application : The compound is used in the synthesis of chalcone derivatives. The crystalline structures of the synthesized compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, while two others increased the activity of α-glucosidase .
Application in Energy Storage
- Summary of Application : “2-(2-Bromoethoxy)-2-methylpropane” is used in the creation of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .
- Methods of Application : The compound is used to create a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), which forms a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity .
- Results or Outcomes : The BBE-based electrolyte prolongs the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles .
Application in Synthesis of Sophisticated Molecules
- Summary of Application : “2-(2-Bromoethoxy)-2-methylpropane” is used in the synthesis of sophisticated molecules, such as phthalocyanines, subphthalocyanines, and porphyrazines .
- Methods of Application : The compound is used in a double click reaction to incorporate phthalocyanine ZnPc31 and 4-ethynyl-N, N-dimethylaniline in the azido-functional poly(methyl methacrylate-co-2-(2-bromoisobutyryloxy)ethyl methacrylate) copolymer (PMMEM) .
- Results or Outcomes : The application results in the creation of new systems with significant potential applications .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromoethoxy)-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDTAIPYOTMLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493925 |
Source


|
| Record name | 2-(2-Bromoethoxy)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-2-methylpropane | |
CAS RN |
5853-76-9 |
Source


|
| Record name | 2-(2-Bromoethoxy)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

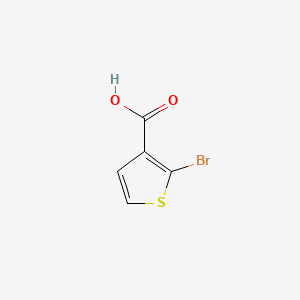
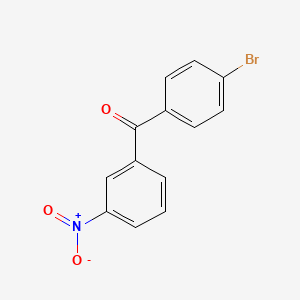

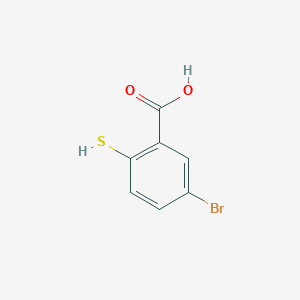
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
